Bavisant Dihydrochloride

Beschreibung

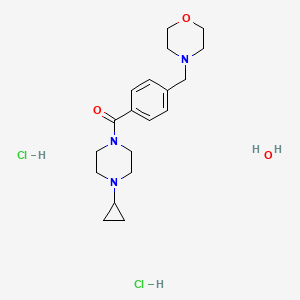

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2.2ClH.H2O/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20;;;/h1-4,18H,5-15H2;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFBQJUVAGIUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103522-80-0 | |

| Record name | Bavisant dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAVISANT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1H7H5X3RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bavisant Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction

Bavisant, also known by its research code JNJ-31001074, is a potent, selective, and orally active antagonist of the histamine H3 receptor.[1][2][3] Developed as a non-stimulant therapeutic agent, Bavisant was investigated for its potential in treating disorders characterized by cognitive and wakefulness deficits, most notably Attention-Deficit Hyperactivity Disorder (ADHD).[1][3][4] This guide provides a comprehensive overview of the discovery rationale, the synthetic pathways developed for its production, and the underlying mechanism of action that defined its therapeutic hypothesis.

The Discovery of Bavisant: A Journey in H3 Receptor Antagonism

The discovery of Bavisant is rooted in the understanding of the histamine H3 receptor's role in the central nervous system. The H3 receptor was first identified in 1983 and functions primarily as an inhibitory autoreceptor on histaminergic neurons.[5][6] Its activation by histamine leads to a feedback inhibition, reducing the synthesis and release of histamine. Furthermore, H3 receptors are also present as heteroreceptors on other, non-histaminergic neurons, where they modulate the release of key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and glutamate.[1][3]

The therapeutic strategy behind H3 receptor antagonism is to block this inhibitory action. By acting as an antagonist or inverse agonist, a compound like Bavisant prevents the receptor from being activated, thereby increasing the release of histamine and other neurotransmitters.[7] This neurochemical cascade is believed to enhance wakefulness, attention, learning, and memory, making H3 antagonists promising candidates for cognitive disorders.[6]

Janssen's research program aimed to develop H3 antagonists with optimized pharmacokinetic profiles.[8] A significant challenge with earlier compounds in this class was the potential to induce phospholipidosis, a condition associated with certain cationic amphiphilic drugs.[8] The development of Bavisant emerged from the optimization of a series of phenyl(piperazin-1-yl)methanones. Researchers systematically modified the physical properties of these ligands to reduce tissue retention and in vivo half-life, thereby minimizing the risk of phospholipidosis while retaining potent H3 receptor antagonism.[8] This effort led to the identification of Bavisant as a clinical candidate with a desirable balance of potency, safety, and pharmacokinetic properties suitable for human studies.[8]

Mechanism of Action: Modulating Neurotransmitter Release

Bavisant functions as a selective antagonist of the histamine H3 receptor. In the brain, particularly in regions associated with cognition like the cerebral cortex and hippocampus, H3 receptors are densely expressed.[5] By blocking these receptors, Bavisant disinhibits the release of histamine from presynaptic histaminergic neurons. The increased synaptic histamine then stimulates downstream H1 and H2 receptors, leading to enhanced neuronal excitation and wakefulness.[5]

Simultaneously, by blocking H3 heteroreceptors on cholinergic and noradrenergic nerve terminals, Bavisant promotes the release of acetylcholine and norepinephrine.[1][3] This multi-neurotransmitter modulation was hypothesized to be the foundation of its potential pro-cognitive and attention-enhancing effects.[3]

Caption: Signaling pathway of Bavisant at the H3 receptor.

Synthesis of Bavisant Dihydrochloride

The synthesis of Bavisant is achieved through a multi-step process, typically involving the coupling of key intermediates. The dihydrochloride salt form enhances the compound's stability and solubility for formulation.

Synthetic Workflow Overview

A common synthetic route for the Bavisant core structure involves the amidation of a benzoic acid derivative with a protected piperazine, followed by functionalization and deprotection.[8]

Caption: General synthetic workflow for Bavisant.

Detailed Experimental Protocol

The following protocol describes a representative synthesis for Bavisant and similar phenyl(piperazin-1-yl)methanones.[8] The conversion to the dihydrochloride salt is a standard procedure.[9][10]

Part 1: Synthesis of tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate (Intermediate 7)

-

Reaction Setup : In a suitable reaction vessel, dissolve 4-formylbenzoic acid in dichloromethane (CH2Cl2).

-

Activation : Add 1-hydroxybenzotriazole hydrate (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to activate the carboxylic acid. N-methylmorpholine (NMM) is added as a base.

-

Amidation : Add tert-butyl piperazine-1-carboxylate to the reaction mixture.

-

Reaction Monitoring : Stir the mixture at ambient temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up : Upon completion, the reaction mixture is washed with aqueous solutions to remove reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the amide intermediate.

Part 2: Synthesis of the Protected Final Compound (Intermediate 8)

-

Reductive Amination (Step 1) : Dissolve the intermediate from Part 1 in dichloromethane.

-

Amine Addition : Add the desired secondary amine (e.g., morpholine) and acetic acid.

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise to the stirring solution. This reagent is a mild and selective reducing agent for reductive aminations.

-

Reaction Monitoring : Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.

-

Purification : The crude product is purified, typically by flash chromatography, to yield the protected final compound.

Part 3: Deprotection and Final Reductive Amination to Yield Bavisant (Compound 11)

-

Boc Deprotection : The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is removed using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane.

-

Isolation : The solvent and excess acid are removed under reduced pressure to yield the deprotected piperazine intermediate as a salt.

-

Reductive Amination (Step 2) : The deprotected intermediate is then reacted with an appropriate aldehyde or ketone (e.g., cyclopropanone) via another reductive amination, using NaBH(OAc)3, to install the final N-substituent (the cyclopropyl group) and yield Bavisant free base.

Part 4: Formation of this compound

-

Salt Formation : Dissolve the purified Bavisant free base in a suitable solvent, such as isopropanol or a mixture of isopropanol and ethanol.[10]

-

Acidification : Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent, until the pH of the solution reaches approximately 2.[9][10]

-

Precipitation : The dihydrochloride salt will precipitate as a white solid.

-

Isolation and Drying : Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Physicochemical and Pharmacokinetic Data

| Property | Value | Source |

| IUPAC Name | (4-cyclopropylpiperazin-1-yl)(4-(morpholinomethyl)phenyl)methanone dihydrochloride | [1] |

| Synonyms | JNJ-31001074, this compound | [1][11] |

| CAS Number | 929622-09-3 (HCl) | [1] |

| Molecular Formula | C19H29Cl2N3O2 | [1] |

| Molecular Weight | 402.36 g/mol | [1] |

| Clinical Status | Investigational; development discontinued for ADHD and narcolepsy.[3][4] |

Clinical Development and Outlook

Bavisant was advanced into clinical trials to evaluate its efficacy and safety for the treatment of adults with ADHD.[3] A key Phase 2 study, while demonstrating that the compound was generally well-tolerated at lower doses, ultimately failed to show a significant clinical benefit over placebo.[3][4] In contrast, the active comparators in the study did show efficacy, leading to the discontinuation of Bavisant's development for this indication.[4] Subsequent investigations for other conditions also did not lead to its commercialization.

Despite its clinical outcome, the discovery and development of Bavisant represent a significant effort in medicinal chemistry. The program successfully identified a potent and selective H3 receptor antagonist with an improved safety profile over earlier-generation compounds, providing valuable insights into the structure-activity relationships and pharmacokinetic optimization within this class of molecules.[8]

References

- Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (2024). Journal of Medicinal Chemistry.

- Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (2024).

- H3 receptor antagonist. (n.d.). Wikipedia.

- The histamine H3 receptor: from discovery to clinical trials with pitolisant. (n.d.). PubMed.

- Bavisant HCl | CAS#929622-09-3. (n.d.). MedKoo Biosciences.

- Bavisant (JNJ-31001074) | H3 Receptor Antagonist. (n.d.). MedChemExpress.

- Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. (n.d.). NIH.

- Bavisant | MedPath. (2025).

- Protocol for synthesizing Betahistine dihydrochloride for labor

- Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. (2012). PubMed.

- Preparation method of betahistine hydrochloride. (n.d.).

- Bavisant | C19H27N3O2. (n.d.). PubChem.

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trial.medpath.com [trial.medpath.com]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN105175319A - Preparation method of betahistine hydrochloride - Google Patents [patents.google.com]

- 11. Bavisant | C19H27N3O2 | CID 16061509 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Bavisant Dihydrochloride: A Histamine H3 Receptor Antagonist/Inverse Agonist

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: The Rationale for Targeting the Histamine H3 Receptor

In the landscape of neuropharmacology, few targets offer the strategic potential of the histamine H3 receptor (H3R). Predominantly expressed in the central nervous system (CNS), the H3R functions as a master regulator of neurotransmission.[1] It acts as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop that inhibits histamine synthesis and release.[1][2] Crucially, it also functions as a heteroreceptor on a wide array of non-histaminergic neurons, where it suppresses the release of key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][3][4]

A defining characteristic of the H3R is its high degree of constitutive activity—it signals even in the absence of its endogenous agonist, histamine.[5] This feature makes it an exceptional target for molecules classified as inverse agonists , which not only block the effects of agonists but also reduce the receptor's basal signaling activity. Bavisant (also known as JNJ-31001074) is one such molecule: a potent, selective, and orally active H3R antagonist/inverse agonist designed to disinhibit these critical neuronal circuits, thereby enhancing wakefulness and cognitive processes.[6][7][8]

This guide provides an in-depth examination of the mechanism of action of Bavisant Dihydrochloride, detailing the underlying signaling pathways and the experimental methodologies required to validate its pharmacological profile.

Compound Profile: this compound

This compound is the salt form of Bavisant, a small molecule designed for high selectivity and brain penetration.[6] Its chemical properties are fundamental to its function as a CNS therapeutic candidate.

| Property | Data | Source |

| IUPAC Name | (4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;hydrate;dihydrochloride | [9] |

| Molecular Formula | C₁₉H₃₁Cl₂N₃O₃ | [9][10] |

| Molecular Weight | 420.37 g/mol | [10] |

| Parent Compound | Bavisant (Free Base) | [9][11] |

| CAS Number | 1103522-80-0 (hydrate) | [10] |

(4-cyclopropylpiperazin-1-yl)(4-(morpholinomethyl)phenyl)methanone

Chemical Structure of Bavisant (Free Base)

Core Mechanism: Disinhibition of Neuronal Signaling

Bavisant's mechanism of action is centered on its ability to negate the inhibitory influence of the H3 receptor. This is achieved through a dual action of competitive antagonism and inverse agonism.

The Histamine H3 Receptor Signaling Cascade

The H3R is canonically coupled to the Gαi/o family of G-proteins.[1][12] Agonist binding (or constitutive activity) triggers a cascade that results in neuronal inhibition:

-

Downstream Effects: Reduced cAMP levels decrease the activity of protein kinase A (PKA), impacting downstream transcription factors like CREB.[12]

-

Other Pathways: H3R activation can also engage other pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[12][14]

Bavisant's Intervention: Releasing the Brake

By acting as an antagonist, Bavisant physically occupies the H3R binding site, preventing histamine from binding and activating the inhibitory cascade. As an inverse agonist, it further reduces the receptor's constitutive signaling, effectively silencing it. The net result is a powerful disinhibition of the presynaptic neuron.

This disinhibition has two critical consequences:

-

On Autoreceptors: When Bavisant blocks H3 autoreceptors on histaminergic neurons, it removes the negative feedback, leading to increased synthesis and release of histamine into the synapse.[2]

-

On Heteroreceptors: When Bavisant blocks H3 heteroreceptors on other neurons, it removes the inhibitory signal, thereby increasing the release of acetylcholine (ACh), norepinephrine (NE), and dopamine (DA).[3][7][8][15]

Experimental Validation: A Self-Validating Protocol System

As a Senior Application Scientist, it is imperative that our protocols are not merely procedural but are designed as self-validating systems. Each step must confirm the assumptions of the next, ensuring the trustworthiness of the final data. Here, we outline the core experimental workflow to characterize a compound like Bavisant.

In Vitro Characterization: Affinity and Functionality

The initial goal is to confirm target engagement and functional effect in a controlled cellular environment.

-

Causality & Rationale: This assay is the cornerstone for determining a compound's binding affinity (Ki) for its target and its selectivity against off-targets. We use membranes from cells recombinantly expressing the human H3R to ensure a pure target population. A radiolabeled ligand with known high affinity for H3R (e.g., [³H]-Nα-methylhistamine) serves as a probe. Bavisant's ability to displace this probe is directly proportional to its own binding affinity.[16][17]

-

Step-by-Step Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing the human H3R. Harvest cells and prepare membrane fractions via differential centrifugation. Quantify total protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add a fixed concentration of H3R-expressing membranes and a fixed concentration of [³H]-Nα-methylhistamine (typically at its Kd value).

-

Competition Curve: Add increasing concentrations of Bavisant (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive H3R ligand, like histamine, to saturate all specific sites).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.

-

Quantification: Measure the radioactivity retained on the filter for each well using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of Bavisant. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Ki using the Cheng-Prusoff equation.

-

Selectivity Screening: Repeat the protocol using membranes expressing H1, H2, and H4 receptors to determine Bavisant's affinity for these subtypes and establish its selectivity profile.

-

-

Data Presentation: Bavisant Selectivity Profile (Illustrative Data)

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Histamine H3 | 1.5 |

| Histamine H1 | > 10,000 |

| Histamine H2 | > 10,000 |

| Histamine H4 | > 5,000 |

-

Causality & Rationale: Having confirmed binding, we must now validate function. Since H3R is Gαi/o-coupled, its activation inhibits cAMP production. This assay measures changes in intracellular cAMP to quantify both antagonist and inverse agonist activity. We use a homogenous assay format (e.g., HTRF) for high-throughput and robust results.

-

Step-by-Step Methodology:

-

Cell Plating: Seed CHO or HEK293 cells expressing the H3R into 384-well plates and culture overnight.

-

Antagonist Mode: a. Pre-treat cells with varying concentrations of Bavisant for 15-30 minutes. b. Add a fixed concentration of an H3R agonist (e.g., histamine or imetit) at its EC₈₀ value. c. Incubate for 30 minutes.

-

Inverse Agonist Mode: a. Add varying concentrations of Bavisant to the cells without any agonist. b. Incubate for 30 minutes.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

-

Measurement: After a 60-minute incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Antagonist: Plot the signal against Bavisant concentration to determine the IC₅₀ for blocking the agonist effect. Calculate the pA₂ value using the Schild equation to quantify antagonist potency.

-

Inverse Agonist: Plot the signal against Bavisant concentration to determine the EC₅₀ for increasing the basal cAMP signal.

-

-

In Vivo Validation: Target Engagement and Neurochemical Effects

These studies confirm that Bavisant crosses the blood-brain barrier, engages its target, and produces the hypothesized downstream neurochemical changes in a living system.

-

Causality & Rationale: This assay directly measures the percentage of H3 receptors in the brain that are bound by Bavisant at various doses. It is critical for correlating drug exposure (pharmacokinetics) with target engagement (pharmacodynamics) and for guiding dose selection in clinical trials.[18][19] We use a non-radioactive tracer displacement method for operational simplicity and to avoid the complexities of radiolabeling each new compound.[18]

-

Step-by-Step Methodology:

-

Dosing: Dose separate cohorts of rats or mice orally with either vehicle or increasing doses of Bavisant.

-

Tracer Administration: At the time of predicted maximum plasma concentration (Tmax) of Bavisant, administer a single intravenous dose of a known, brain-penetrant H3R ligand to act as a tracer (e.g., GSK189254).[18]

-

Tissue Collection: After a set time for the tracer to distribute and bind (e.g., 30-60 minutes), euthanize the animals and rapidly extract the brains.

-

Dissection: Dissect a target-rich region (e.g., frontal cortex or striatum) for measuring total binding and a target-devoid region (e.g., cerebellum) for measuring non-specific binding.

-

Quantification: Homogenize the tissues and use a validated LC-MS/MS method to quantify the concentration of the tracer in each brain region.

-

Data Analysis: Receptor occupancy is calculated using the formula: % Occupancy = (1 - (Total Binding_drug / NSB_drug) / (Total Binding_vehicle / NSB_vehicle)) * 100 Plot % occupancy vs. Bavisant dose or plasma concentration to calculate the ED₅₀ (dose) or EC₅₀ (concentration) required to occupy 50% of H3 receptors.

-

-

Causality & Rationale: This is the definitive experiment to confirm the neurochemical hypothesis: that H3R antagonism increases extracellular levels of key neurotransmitters. This technique allows for real-time sampling of the neurochemical environment in specific brain regions of an awake, freely-moving animal.[3]

-

Step-by-Step Methodology:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., prefrontal cortex for acetylcholine, posterior hypothalamus for histamine).[19] Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer Bavisant (e.g., orally or via intraperitoneal injection).

-

Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for neurotransmitter content using a highly sensitive method, typically HPLC coupled with electrochemical or mass spectrometric detection.

-

Data Analysis: Normalize the post-dose neurotransmitter concentrations to the average baseline concentration for each animal. Plot the results as a percentage of baseline over time.

-

-

Data Presentation: Expected Neurotransmitter Increase in Rat Prefrontal Cortex (Illustrative Data)

| Neurotransmitter | Peak Increase (% of Baseline) |

| Histamine | ~250-400% |

| Acetylcholine | ~150-250% |

| Norepinephrine | ~150-200% |

| Dopamine | ~125-175% |

Therapeutic Hypothesis and Clinical Translation

The preclinical data, validated through the protocols above, strongly support a therapeutic hypothesis: by increasing levels of wake-promoting (histamine, norepinephrine) and pro-cognitive (acetylcholine, dopamine) neurotransmitters, Bavisant could be effective in treating disorders characterized by excessive daytime sleepiness and cognitive deficits.[8][15][20]

This led to clinical investigations of Bavisant for Attention-Deficit Hyperactivity Disorder (ADHD), narcolepsy, and alcoholism.[6][11][21][22] However, despite the robust preclinical mechanism and promising early-phase data, a key Phase 2 study in adults with ADHD failed to demonstrate significant clinical efficacy compared to placebo and active comparators.[8][21][23] This outcome ultimately led to the discontinuation of its development for these indications by Johnson & Johnson.[24]

This divergence between a well-defined preclinical mechanism and clinical efficacy underscores the complexities of CNS drug development. It highlights that while target engagement and downstream neurochemical effects are necessary, they are not always sufficient to produce a clinically meaningful therapeutic benefit, which can be influenced by factors such as patient population heterogeneity, placebo response, and the intricate nature of the targeted neurological disorder.

Conclusion

This compound is a highly selective histamine H3 receptor antagonist/inverse agonist. Its core mechanism of action is the disinhibition of presynaptic neurons through the blockade of constitutively active H3 auto- and heteroreceptors. This action has been robustly validated in preclinical models to increase the release of histamine, acetylcholine, norepinephrine, and dopamine in key brain regions. The experimental workflow detailed herein provides a self-validating system to confirm the affinity, functionality, and in vivo neurochemical effects of any H3R antagonist. While the translation of this mechanism to clinical efficacy for Bavisant proved challenging, the science underpinning its action remains a valuable case study in modern neuropharmacology and target-based drug discovery.

References

-

ResearchGate. Signaling pathways associated with the histamine H3 receptor. [Link]

-

PubMed. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. [Link]

-

ResearchGate. Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... [Link]

-

PMC. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. [Link]

-

MedPath. Bavisant. [Link]

-

Wikipedia. Histamine H3 receptor. [Link]

-

PubMed Central. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. [Link]

-

PMC. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. [Link]

-

PubChem. Bavisant | C19H27N3O2 | CID 16061509. [Link]

-

AdisInsight. Bavisant - BenevolentAI/Johnson & Johnson. [Link]

-

PubChem. This compound | C19H31Cl2N3O3 | CID 56843503. [Link]

-

Wikipedia. List of investigational narcolepsy and hypersomnia drugs. [Link]

-

PubMed. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. [Link]

-

Ingenta Connect. Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists in the Treatment of Sleep Disorders. [Link]

-

Frontiers. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. [Link]

-

MySkinRecipes. Bavisant. [Link]

-

Bentham Science. Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists in the Treatment of Sleep Disorders. [Link]

-

RxList. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. [Link]

-

PubMed. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. [Link]

-

NIH. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. [Link]

-

PubMed. Design of Histamine H3-receptor Agonists and Antagonists. [Link]

-

ResearchGate. Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder | Request PDF. [Link]

-

Frontiers. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. [Link]

-

ResearchGate. Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder | Request PDF. [Link]

-

bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. [Link]

-

ResearchGate. In-Vivo Histamine H3 antagonist receptor occupancy assay in Rats using nonradioactive tracer | Request PDF. [Link]

-

PubMed. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. [Link]

-

PubMed. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. [Link]

-

PubMed Central. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. [Link]

Sources

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C19H31Cl2N3O3 | CID 56843503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Bavisant | C19H27N3O2 | CID 16061509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bavisant [myskinrecipes.com]

- 21. trial.medpath.com [trial.medpath.com]

- 22. List of investigational narcolepsy and hypersomnia drugs - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Bavisant - BenevolentAI/Johnson & Johnson - AdisInsight [adisinsight.springer.com]

The Genesis of a Wake-Promoting Agent: A Technical Guide to the Preclinical Development of Bavisant Dihydrochloride

This technical guide provides an in-depth exploration of the initial preclinical studies and development of Bavisant Dihydrochloride (formerly known as JNJ-31001074 and BEN-2001), a potent and selective histamine H3 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental methodologies, and key findings that characterized the early-stage investigation of this compound.

Introduction: The Rationale for Targeting the Histamine H3 Receptor

The quest for novel therapeutic agents for disorders of wakefulness and cognition has led researchers to explore the intricate neurobiology of the histaminergic system.[1] Central to this system is the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain.[1] By antagonizing the H3 receptor, it is possible to increase histaminergic tone, which in turn promotes the release of other key neurotransmitters involved in arousal and cognitive processes, including acetylcholine, norepinephrine, and dopamine.[1][2] This mechanism formed the scientific bedrock for the development of this compound, a compound envisioned to offer a novel therapeutic approach for conditions such as Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and excessive daytime sleepiness associated with Parkinson's disease.[2][3][4]

Bavisant was initially developed by Johnson & Johnson and later investigated by BenevolentAI.[2] Its journey through preclinical and clinical development, though ultimately not leading to market approval, provides valuable insights into the therapeutic potential and challenges of targeting the H3 receptor.

Mechanism of Action: A Selective Antagonist of the Histamine H3 Receptor

Bavisant is a potent and selective antagonist of the human histamine H3 receptor.[3][5][6] Its primary mechanism of action is to block the inhibitory effect of the H3 autoreceptor on histaminergic neurons. This disinhibition leads to an increased release of histamine in the brain, thereby enhancing wakefulness and cognitive functions.[1][2] The selectivity of Bavisant for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4) and a wide range of other neurotransmitter receptors is a critical aspect of its pharmacological profile, minimizing the potential for off-target side effects.

Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Its activation by histamine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. As a presynaptic autoreceptor, its activation inhibits the release of histamine. As a heteroreceptor, it can also inhibit the release of other neurotransmitters. Bavisant, as an antagonist, blocks these inhibitory effects.

Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of Bavisant.

In Vitro Preclinical Studies: Characterizing Molecular Interactions

A series of in vitro studies were conducted to determine the binding affinity, selectivity, and functional activity of Bavisant at the histamine H3 receptor. These assays are fundamental in early drug discovery to establish the potency and specificity of a compound.

Receptor Binding Affinity

The affinity of Bavisant for the human histamine H3 receptor was determined using radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Protocol: Radioligand Binding Assay

-

Receptor Source: Membranes from HEK-293 cells stably expressing the human histamine H3 receptor.

-

Radioligand: [³H]-N-α-methylhistamine, a potent H3 receptor agonist.

-

Procedure: a. Cell membranes were incubated with a fixed concentration of [³H]-N-α-methylhistamine and varying concentrations of Bavisant. b. The reaction was allowed to reach equilibrium. c. Bound and free radioligand were separated by rapid filtration through glass fiber filters. d. The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Bavisant that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

Results:

| Compound | Target | pKi |

| Bavisant (JNJ-31001074) | Human H3 Receptor | 8.27 |

pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Selectivity Profile

To assess the selectivity of Bavisant, its binding affinity was tested against a panel of other receptors, including other histamine receptor subtypes and receptors known to be associated with central nervous system side effects. A critical assessment was its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to cardiac arrhythmias.

Experimental Protocol: hERG Channel Assay

A patch-clamp electrophysiology study was conducted using cells stably expressing the hERG channel to determine the concentration of Bavisant that inhibits 50% of the channel current (IC50).

Results:

| Compound | Target | IC50 (µM) |

| Bavisant (JNJ-31001074) | hERG Channel | > 10 |

An IC50 value greater than 10 µM is generally considered to indicate a low risk of hERG-related cardiotoxicity.

In Vivo Preclinical Studies: Assessing Physiological Effects

Following the promising in vitro profile, a series of in vivo studies were conducted in animal models to evaluate the pharmacokinetic properties, efficacy, and safety of Bavisant.

Pharmacokinetics

Pharmacokinetic studies were performed in rats and dogs to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Bavisant. These studies are crucial for determining the appropriate dosing regimen for subsequent efficacy and toxicology studies.

Results: Pharmacokinetic Parameters in Rats and Dogs

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| Rat | Oral | 3 | - | - | 20.0 ± 4.7 | 52 ± 26 |

| Dog | Oral | - | - | - | - | - |

Data for dogs were not available in the searched documents. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Bavisant was found to be orally active and brain-penetrating, essential characteristics for a centrally acting drug.[5]

Efficacy in Models of Cognition and Wakefulness

The pro-cognitive and wake-promoting effects of Bavisant were evaluated in various rodent models.

Experimental Protocol: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Animals: Male Sprague-Dawley rats.

-

Procedure: a. Habituation: Rats were individually habituated to an open-field arena for a set period. b. Training (T1): Each rat was placed in the arena with two identical objects and allowed to explore them for a defined time. c. Testing (T2): After a retention interval, one of the familiar objects was replaced with a novel object. The rat was returned to the arena, and the time spent exploring each object was recorded.

-

Drug Administration: Bavisant was administered orally at various doses prior to the training session.

-

Data Analysis: A discrimination index, representing the preference for the novel object, was calculated.

Results:

Bavisant demonstrated robust efficacy in the object recognition task, indicating its potential to enhance cognitive function.[7] It was also shown to increase acetylcholine levels in the rat frontal cortex, a neurochemical effect consistent with its pro-cognitive properties.[5]

Safety and Toxicology

Preclinical safety and toxicology studies were conducted in rats and dogs to identify potential adverse effects and to establish a safe dose range for clinical trials.

Results:

Bavisant was generally well-tolerated in rats and dogs in repeated-dose toxicology studies.[2] No evidence of phospholipidosis was observed.[2] In a 28-day study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 25 mg/kg/day.[2] In a 5-day study in dogs, no adverse findings were reported at doses up to 75 mg/kg/day.[2]

Summary and Conclusion

The initial preclinical development of this compound established it as a potent, selective, and orally bioavailable histamine H3 receptor antagonist with the ability to penetrate the central nervous system. In vitro studies confirmed its high affinity for the target receptor and a favorable selectivity profile. In vivo studies in rodent models demonstrated its efficacy in enhancing cognition and wakefulness, supported by its ability to increase central acetylcholine levels. The preclinical safety profile in rats and dogs was acceptable, supporting its progression into clinical development.

While Bavisant ultimately did not achieve clinical success for its initial target indications, the preclinical data generated during its development provided valuable insights into the pharmacology of H3 receptor antagonists and their potential therapeutic applications. This body of work continues to inform ongoing research in the field of histaminergic modulation for neurological and psychiatric disorders.

Experimental Workflow for Preclinical Evaluation of an H3 Receptor Antagonist

Caption: A generalized experimental workflow for the preclinical development of a histamine H3 receptor antagonist.

References

-

Janssen Research & Development, LLC. (2014). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Time course of receptor occupancy of 18 b and bavisant (10 mg kg⁻¹ p.o.), in male Sprague–Dawley rats, measured from brain homogenate in a [³H]‐N‐α‐methylhistamine binding assay. [Link]

-

ResearchGate. (2012). Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder. [Link]

-

ResearchGate. (n.d.). Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder. [Link]

-

MedPath. (2025). Bavisant. [Link]

-

Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs, 26(5), 421-434. [Link]

Sources

- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. trial.medpath.com [trial.medpath.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Central Nervous system Effects of Bavisant Dihydrochloride Administration

This guide provides a comprehensive technical overview of Bavisant Dihydrochloride (formerly JNJ-31001074, also known as BEN-2001), a potent and selective histamine H3 receptor antagonist/inverse agonist. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for central nervous system (CNS) disorders. This document synthesizes preclinical and clinical findings to offer a detailed understanding of Bavisant's mechanism of action, its effects on neurotransmitter systems, and its observed physiological and behavioral outcomes.

Introduction: The Rationale for Histamine H3 Receptor Modulation

The histaminergic system is a key regulator of fundamental CNS processes, including wakefulness, cognition, and arousal. The histamine H3 receptor (H3R) is predominantly expressed in the CNS and functions as a presynaptic autoreceptor and heteroreceptor. As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other crucial neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

The H3 receptor exhibits constitutive activity, meaning it maintains a baseline level of signaling even without an agonist. Compounds like Bavisant are classified as inverse agonists because they bind to the H3 receptor and stabilize its inactive state, thereby reducing this constitutive activity and leading to an enhanced release of histamine and other neurotransmitters. This neurochemical cascade forms the theoretical basis for the therapeutic potential of H3 receptor antagonists/inverse agonists in treating conditions characterized by cognitive deficits or hypersomnia.

Bavisant was developed as an orally active, brain-penetrating, and highly selective antagonist of the human H3 receptor. Its development program, initiated by Johnson & Johnson, was built on the hypothesis that by blocking the inhibitory tone of the H3 receptor, Bavisant could promote wakefulness and enhance cognitive functions.

Molecular Mechanism and Neurochemical Consequences of Bavisant Administration

The primary molecular target of Bavisant is the histamine H3 receptor. Its interaction with this receptor initiates a cascade of neurochemical changes within the CNS.

Receptor Binding Affinity

Bavisant demonstrates high affinity for the human histamine H3 receptor. In vitro studies have determined its pKi value to be 8.27. The pKi is the negative logarithm of the inhibition constant (Ki), indicating the concentration of the ligand required to occupy 50% of the receptors. A higher pKi value signifies a stronger binding affinity.

Downstream Neurotransmitter Modulation

By acting as an inverse agonist at the H3 receptor, Bavisant effectively disinhibits the release of several key neurotransmitters. This modulation is the cornerstone of its intended CNS effects.

-

Histamine: As a presynaptic autoreceptor, the H3 receptor tonically inhibits histamine release. Bavisant blocks this inhibition, leading to increased histaminergic neurotransmission.

-

Acetylcholine: H3 heteroreceptors are located on cholinergic nerve terminals. Bavisant administration has been shown to increase acetylcholine levels in the rat frontal cortex, a brain region critical for attention and executive function.

-

Norepinephrine and Dopamine: H3 heteroreceptors also modulate the release of catecholamines. Blockade of these receptors by Bavisant is hypothesized to increase the synaptic availability of norepinephrine and dopamine, neurotransmitters heavily implicated in arousal, motivation, and cognitive control.

The following diagram illustrates the signaling pathway affected by Bavisant.

Caption: Bavisant's mechanism of action at the presynaptic terminal.

Preclinical Evidence of CNS Effects

Preclinical studies in animal models provided the initial proof-of-concept for Bavisant's therapeutic potential in disorders of wakefulness and cognition.

Wake-Promoting Effects

In rats, oral administration of Bavisant during the light sleep phase resulted in a significant increase in the time spent awake. This effect was associated with a decrease in non-REM sleep, while REM sleep was not significantly affected. This profile suggested a potential therapeutic benefit for conditions of excessive daytime sleepiness.

Pro-Cognitive Effects

Bavisant demonstrated pro-cognitive effects in a 7-trial passive avoidance model in rats. In this task, the drug decreased the number of trials required for the animals to learn to avoid an aversive stimulus, which is consistent with an enhancement of learning and memory.

Neurochemical Confirmation

In vivo microdialysis studies in freely moving rats confirmed that Bavisant administration leads to a measurable increase in acetylcholine levels in the frontal cortex. This provides a direct link between the molecular action of the drug and its downstream neurochemical effects in a relevant brain region.

Clinical Development and Outcomes

Bavisant underwent a broad clinical development program, primarily focusing on Attention Deficit Hyperactivity Disorder (ADHD) and later, Excessive Daytime Sleepiness (EDS) in patients with Parkinson's Disease.

Attention Deficit Hyperactivity Disorder (ADHD)

A key Phase 2, randomized, double-blind, placebo- and active-controlled study (NCT00880217) was conducted to evaluate the efficacy and safety of Bavisant in adults with ADHD.

Study Design:

-

Participants: Men and women aged 18-55 years with a diagnosis of ADHD.

-

Treatment Arms: Placebo, Bavisant (1 mg/day, 3 mg/day, or 10 mg/day), atomoxetine (80 mg/day), and OROS methylphenidate (54 mg/day).

-

Duration: 42-day double-blind treatment phase.

-

Primary Endpoint: Change from baseline in the total ADHD Rating Scale, Version IV (ADHD-RS-IV) score.

Results: The study failed to meet its primary efficacy endpoint. While there was a trend towards improvement in the Bavisant groups, the change in the ADHD-RS-IV score was not statistically superior to placebo, even at the highest dose. In contrast, the active comparators, atomoxetine and OROS methylphenidate, demonstrated significant improvements over placebo.

| Treatment Group | Mean Change from Baseline in ADHD-RS-IV Score | p-value vs. Placebo |

| Placebo | -8.8 | - |

| Bavisant 1 mg/day | -9.3 | Not performed |

| Bavisant 3 mg/day | -11.2 | Not performed |

| Bavisant 10 mg/day | -12.2 | 0.161 |

| Atomoxetine 80 mg/day | -15.3 | <0.005 |

| OROS Methylphenidate 54 mg/day | -15.7 | <0.005 |

| Table 1: Primary Efficacy Results from the Phase 2 ADHD Study (NCT00880217). |

Safety and Tolerability: The lower doses of Bavisant (1 mg and 3 mg) were generally well-tolerated. However, the 10 mg dose was associated with a higher incidence of treatment-emergent adverse events (TEAEs) and a greater rate of discontinuation due to TEAEs compared to placebo. Adverse events reported more frequently with bavisant included dose-dependent insomnia, abnormal dreams, dysgeusia, nausea, and dizziness.

| Treatment Group | Incidence of TEAEs | Discontinuations due to TEAEs |

| Placebo | 58.9% | 2.7% |

| Bavisant 1 mg/day | 61.8% | 4.4% |

| Bavisant 3 mg/day | 82.4% | 7.4% |

| Bavisant 10 mg/day | 89.0% | 19.2% |

| Table 2: Tolerability Profile from the Phase 2 ADHD Study (NCT00880217). |

Due to the lack of significant clinical efficacy, the development of Bavisant for ADHD was discontinued by Johnson & Johnson.

Excessive Daytime Sleepiness (EDS) in Parkinson's Disease

Following its discontinuation for ADHD, Bavisant (re-designated as BEN-2001) was investigated by BenevolentAI for the treatment of EDS in patients with Parkinson's Disease. A Phase 2b dose-finding study (CASPAR, NCT03194217) was completed.

Study Design:

-

Participants: Patients with Parkinson's Disease and excessive daytime sleepiness.

-

Treatment Arms: Placebo, Bavisant (0.5 mg/day, 1 mg/day, and 3 mg/day).

-

Duration: 6 weeks of treatment.

While the official results have not been published in peer-reviewed literature, external research commentary suggests that this trial also had negative outcomes.

Other Investigated Indications

Bavisant was also studied in the context of narcolepsy and alcoholism, but these development programs were also discontinued.

Experimental Protocols

To provide a practical context for the preclinical findings, this section outlines standard methodologies for the key experiments used to characterize Bavisant's CNS effects.

Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity of Bavisant for the H3 receptor.

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from rat brain cortex or from cells stably expressing the human H3 receptor.

-

Radioligand: Use a radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, as the tracer.

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound in a suitable buffer.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of Bavisant that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a histamine H3 receptor binding assay.

In Vivo Microdialysis for Acetylcholine Release

Objective: To measure the effect of Bavisant on extracellular acetylcholine levels in the frontal cortex of freely moving rats.

Protocol:

-

Surgical Implantation: Surgically implant a microdialysis guide cannula into the frontal cortex of anesthetized rats. Allow for a post-operative recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish stable acetylcholine levels.

-

Drug Administration: Administer this compound (orally or via intraperitoneal injection) at various doses.

-

Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express post-dose acetylcholine levels as a percentage of the baseline levels for each animal and compare between treatment groups.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist that demonstrated clear preclinical efficacy in models of wakefulness and cognition. Its mechanism of action, involving the disinhibition of multiple neurotransmitter systems, provided a strong rationale for its clinical development.

However, the translation of these promising preclinical findings into clinical efficacy proved challenging. The failure of Bavisant to demonstrate a significant therapeutic benefit in a well-controlled Phase 2 study for adult ADHD underscores the complexities of treating this disorder and the potential disconnect between animal models and human psychopathology. The subsequent discontinuation of its development for other indications further highlights the difficulties in harnessing the full therapeutic potential of H3 receptor antagonism.

For drug development professionals, the story of Bavisant serves as a critical case study. It emphasizes the importance of robust translational models and the need to carefully consider dose selection and patient populations in clinical trials. While Bavisant itself may not have reached the market, the extensive research conducted provides valuable insights into the role of the histaminergic system in CNS function and will undoubtedly inform the development of future generations of H3 receptor modulators.

References

- Bavisant | MedPath. (2025-06-05). Comprehensive Report on Bavisant (DB12299): An Investigational Histamine H3 Receptor Antagonist.

- Weisler RH, et al. (2012-05-01). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. PubMed.

- Treatment of excessive daytime sleepiness with Bavisant in PD P

- BEN-2001 in Parkinson Disease and Excessive Daytime Sleepiness. Clinical Trials Registry - ICH GCP. (2025-02-27).

- Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder | Request PDF.

- Bavisant has been used in trials studying the basic science and treatment of Alcoholism, Pharmacokinetics, Drug Interactions,

Bavisant Dihydrochloride: A Technical Guide to its Modulation of Central Neurotransmitter Systems

Abstract

Bavisant Dihydrochloride (also known as JNJ-31001074) is a potent, selective, and orally bioavailable antagonist of the histamine H3 receptor (H3R).[1][2][3] Predominantly expressed in the central nervous system (CNS), the H3 receptor is a critical presynaptic autoreceptor and heteroreceptor that governs the release of histamine and a suite of other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[2][4][5] This guide provides a detailed technical overview of the mechanism of action of this compound, its multifaceted role in modulating these neurotransmitter systems, and the key experimental methodologies used to characterize its pharmacodynamic profile. While preclinical studies demonstrated promising effects on wakefulness and cognition, clinical development was ultimately discontinued after a Phase 2 study in adults with Attention-Deficit/Hyperactivity Disorder (ADHD) failed to demonstrate significant efficacy.[4][6] This document serves as a comprehensive scientific resource for researchers and drug development professionals interested in the pharmacology of H3 receptor antagonists and the intricate interplay of central neurotransmitter pathways.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, projects widely throughout the brain, playing a crucial role in regulating the sleep-wake cycle, arousal, and cognitive functions.[7] The histamine H3 receptor, a G-protein coupled receptor (GPCR), functions as a primary regulatory hub within this system.[7] Its unique localization and function have made it an attractive therapeutic target for a range of CNS disorders.[7]

The H3 receptor's primary roles are twofold:

-

Autoreceptor: Located on presynaptic histaminergic neurons, it provides negative feedback, inhibiting the synthesis and release of histamine.[4]

-

Heteroreceptor: It is also expressed on the presynaptic terminals of non-histaminergic neurons, where it inhibits the release of other vital neurotransmitters such as acetylcholine (ACh), norepinephrine (NE), and dopamine (DA).[2][4][5]

By antagonizing the H3 receptor, compounds like Bavisant were hypothesized to disinhibit these systems, leading to a "pro-cognitive" and "wake-promoting" neurochemical profile.[2][4][6] Bavisant emerged from discovery programs as a highly selective antagonist for the human H3 receptor, demonstrating good oral bioavailability and brain penetration, making it a candidate for clinical investigation.[1][8]

Core Mechanism of Action: Disinhibition via H3 Receptor Antagonism

Bavisant's pharmacological activity is rooted in its high-affinity binding to and blockade of the H3 receptor. The H3 receptor is constitutively active and coupled to the inhibitory G-protein, Gαi/o.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately suppressing neurotransmitter release.

Bavisant, acting as an antagonist or inverse agonist, disrupts this inhibitory signaling. By binding to the H3 receptor, it prevents histamine from exerting its negative feedback effect and reduces the receptor's constitutive activity. This blockade results in a dual-action disinhibition:

-

Increased Histamine Release: Blockade of H3 autoreceptors on histaminergic neurons leads to a sustained increase in the synthesis and release of histamine into the synaptic cleft.

-

Increased Release of Other Neurotransmitters: Blockade of H3 heteroreceptors on cholinergic, noradrenergic, and dopaminergic neurons removes the histaminergic brake, thereby enhancing the release of ACh, NE, and DA in various brain regions.[2][4][5]

Modulation of Key Neurotransmitter Systems

The therapeutic potential of Bavisant was predicated on its ability to broadly influence CNS activity by elevating levels of several neurotransmitters critical for arousal and cognition.

Histaminergic System

As a direct consequence of H3 autoreceptor antagonism, Bavisant increases the firing rate of histaminergic neurons and boosts the release of histamine in key brain areas like the cortex and hypothalamus. This is the primary mechanism behind the observed wake-promoting effects in preclinical models, as histamine is a fundamental component of the brain's arousal system.[8]

Cholinergic System

The cognitive-enhancing potential of H3 antagonists is strongly linked to their modulation of the cholinergic system. Preclinical studies with Bavisant specifically demonstrated an increase in acetylcholine (ACh) levels in the rat frontal cortex.[1][8] This brain region is integral to executive functions, attention, and working memory. By blocking H3 heteroreceptors on cholinergic nerve terminals, Bavisant facilitates the release of ACh, a neurotransmitter well-established for its role in learning and memory.

Dopaminergic and Noradrenergic Systems

While specific microdialysis data for Bavisant's effect on dopamine and norepinephrine are not extensively published, the established mechanism for the H3 antagonist class involves the enhancement of their release.[4] H3 heteroreceptors are located on dopaminergic and noradrenergic terminals in regions such as the prefrontal cortex and striatum. Blockade of these receptors is expected to increase synaptic concentrations of dopamine and norepinephrine, neurotransmitters crucial for attention, motivation, and executive function. This mechanism formed a core part of the rationale for investigating Bavisant for ADHD.[2][4]

| Parameter | Finding | Species / Model | Reference |

| Primary Target | Human H3 Receptor | In vitro | [9] |

| Binding Affinity (pKi) | 8.27 | Human H3 Receptor | [9] |

| Acetylcholine (ACh) Levels | Significant Increase | Rat Frontal Cortex | [8] |

| Wakefulness | Significant Increase in Time Spent Awake | Rat Model | [8] |

| Receptor Occupancy | >80% at 10 mg/kg (SC) | Rat Brain | [8] |

Table 1: Summary of Key Preclinical Pharmacodynamic Data for Bavisant (JNJ-31001074)

Methodological Deep Dive: Characterizing Bavisant's CNS Activity

The evaluation of a CNS drug like Bavisant requires specialized in vivo techniques to measure target engagement and downstream neurochemical effects directly in the brain. The following sections detail the core, self-validating protocols essential for this characterization.

Ex Vivo Receptor Occupancy Assay

Causality and Rationale: This assay is critical for establishing a dose-occupancy relationship. It answers the fundamental question: "What dose of the drug is required to bind to a significant percentage of the target receptors in the brain?" This information is vital for interpreting behavioral or neurochemical data and for selecting doses for clinical trials. The use of a radioligand with high affinity and selectivity for the H3 receptor, such as [3H]-N-α-methylhistamine, ensures that the measured signal is specific to the target.[5][10] The cortex is chosen as the region of interest due to its high density of H3 receptors, while the cerebellum serves as a reference region with low H3R expression to determine non-specific binding.[11]

Detailed Protocol:

-

Animal Dosing: Male Sprague-Dawley rats are administered Bavisant (or vehicle) via the intended clinical route (e.g., oral gavage) across a range of doses.

-

Drug Distribution: Animals are euthanized at a predetermined time point corresponding to the peak plasma and brain concentration (Tmax) of the drug.

-

Tissue Harvesting: Brains are rapidly extracted, flash-frozen in isopentane cooled by dry ice, and stored at -80°C.

-

Cryosectioning: The frozen brains are sectioned on a cryostat at a thickness of 20 µm. Sections containing the cerebral cortex are thaw-mounted onto microscope slides.[12]

-

Radioligand Incubation: The sections are incubated with a saturating concentration of a selective H3R radioligand (e.g., [3H]-N-α-methylhistamine) in a buffer solution.[5][10] This allows the radioligand to bind to any receptors not already occupied by Bavisant.

-

Washing: Slides are subjected to a series of washes in ice-cold buffer to remove unbound radioligand.[12]

-

Signal Detection: The slides are apposed to a phosphor imaging screen or film. The amount of radioactivity is quantified using a phosphorimager or densitometry.

-

Data Analysis: The specific binding in drug-treated animals is compared to that in vehicle-treated animals. The percentage reduction in radioligand binding represents the in vivo receptor occupancy by Bavisant. An ED50 (the dose required to achieve 50% occupancy) can then be calculated.[10]

In Vivo Microdialysis

Causality and Rationale: While receptor occupancy confirms target engagement, in vivo microdialysis provides direct evidence of the drug's functional effect on neurotransmitter release.[13][14][15] This technique allows for the real-time measurement of changes in extracellular neurotransmitter levels in specific brain regions of a freely moving animal.[13] The prefrontal cortex is a common target for studies related to cognition and ADHD, as it is a key hub for executive function and is heavily modulated by the neurotransmitter systems affected by Bavisant.[13] The procedure is designed to ensure that the collected dialysate accurately reflects neurochemical changes induced by the drug, validated by showing that the signal is dependent on neuronal firing (tetrodotoxin-sensitive) and calcium.[16]

Detailed Protocol:

-

Surgical Implantation: A guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., medial prefrontal cortex) in an anesthetized rat. The animal is allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe (typically with a 2-4 mm semipermeable membrane) is inserted through the guide cannula.

-

Perfusion & Equilibration: The probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[13][14] The system is allowed to equilibrate for 1-2 hours until a stable baseline of neurotransmitter levels is achieved.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.

-

Drug Administration: Bavisant or vehicle is administered systemically (e.g., i.p. or p.o.).

-

Post-Dosing Collection: Sample collection continues for several hours to monitor the time-course of changes in neurotransmitter levels.

-

Sample Analysis: The collected dialysate samples are analyzed using a highly sensitive technique, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection, to quantify the concentrations of ACh, DA, NE, and their metabolites.[13]

-

Data Analysis: Neurotransmitter concentrations in each sample are expressed as a percentage of the average baseline concentration. This allows for the quantification of the magnitude and duration of the drug's effect on neurotransmitter release.

Clinical Development and Outcomes

Bavisant advanced into clinical trials based on its promising preclinical profile. The primary indication explored was ADHD in adults.

Key Clinical Trial (NCT00880217):

A large, randomized, double-blind, placebo- and active-controlled study was conducted to evaluate the efficacy and safety of Bavisant in adults with ADHD.[4][9][17]

| Parameter | Details |

| Study Identifier | NCT00880217 |

| Phase | 2 |

| Population | 430 Adults (18-55 years) with ADHD |

| Treatment Arms | Bavisant (1 mg/day, 3 mg/day, 10 mg/day), Placebo, Atomoxetine (80 mg/day), OROS Methylphenidate (54 mg/day) |

| Treatment Duration | 42 days |

| Primary Endpoint | Change from baseline in the total ADHD Rating Scale, Version IV (ADHD-RS-IV) score |

| Outcome | The change in ADHD-RS-IV score in the highest dose (10 mg/day) Bavisant group was not statistically superior to placebo (p=0.161). The active controls (Atomoxetine and OROS Methylphenidate) both showed significant superiority to placebo (p<0.005).[4] |

| Tolerability | The 1 mg and 3 mg doses were well-tolerated. The 10 mg dose was less well-tolerated, with a higher incidence of treatment-emergent adverse events (TEAEs) and discontinuations compared to placebo.[4][9] |

Table 2: Summary of the Phase 2 Clinical Trial of Bavisant in Adult ADHD

The failure to meet the primary efficacy endpoint in this well-controlled trial led to the discontinuation of Bavisant's development for ADHD and other related indications by the sponsor.[4][6]

Conclusion and Future Directions

This compound is a well-characterized, selective H3 receptor antagonist that effectively modulates central neurotransmitter systems, leading to increased levels of histamine and acetylcholine in preclinical models. The scientific rationale for its development was sound, targeting a key regulatory hub in the brain's arousal and cognitive circuits. Key methodologies, including ex vivo receptor occupancy and in vivo microdialysis, were instrumental in defining its pharmacodynamic profile and confirming its mechanism of action.

Despite the strong preclinical data, Bavisant did not translate to clinical efficacy in adult ADHD. This outcome underscores the significant challenges in translating preclinical findings in animal models of cognitive and attentional disorders to human clinical populations. The discrepancy may arise from numerous factors, including species differences in pharmacology, the complexity of ADHD pathophysiology, or a therapeutic window that could not be achieved due to dose-limiting side effects.

While the story of Bavisant's development has concluded, the H3 receptor remains a valid and intriguing target for CNS disorders. The extensive research conducted with Bavisant and other H3 antagonists has provided invaluable insights into the role of the histaminergic system in brain function. Future research in this area may focus on developing H3 antagonists with different pharmacokinetic profiles or exploring their utility in other patient populations or indications where the underlying pathophysiology is more directly linked to histaminergic or cholinergic deficits.

References

-

Weisler, R. H., Pandina, G. J., Daly, E. J., Cooper, K., & Gassmann-Mayer, C. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS drugs, 26(5), 421–434. [Link]

-

Macdonald, G. J., Al-Nabulsi, J. J., Be-McKay, S., et al. (2014). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS Medicinal Chemistry Letters, 5(12), 1277-1282. [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit7.1. [Link]

-

Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural pharmacology, 7(7), 640–657. [Link]

-

Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. [Link]

-

Weisler, R. H., Pandina, G., & Zamuner, S. (2012). Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder. Request PDF. [Link]

-

Kennedy, R. T. (2013). In vivo microdialysis: advances in neuropsychopharmacology and drug discovery. The AAPS journal, 15(3), 820–832. [Link]

-

Thompson, A. C., & Justice, J. B., Jr (2001). Overview of Microdialysis. Current protocols in neuroscience, Appendix 4, Appendix 4B. [Link]

-

Browman, K. E., Hake, A. M., & Esbenshade, T. A. (2008). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British journal of pharmacology, 155(7), 1030–1042. [Link]

-

Jia, F., Browman, K. E., & Rueter, L. E. (2009). Correlation between ex Vivo Receptor Occupancy and Wake-Promoting Activity of Selective H3 Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 330(2), 481-488. [Link]

-

Browman, K. E., Hake, A. M., Rueter, L. E., & Esbenshade, T. A. (2009). Correlation between ex vivo receptor occupancy and wake-promoting activity of selective H3 receptor antagonists. The Journal of pharmacology and experimental therapeutics, 330(2), 481–488. [Link]

-

Pandina, G. J., Weisler, R. H., Cooper, K., Gassmann-Mayer, C., & Daly, E. J. (2012). Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder. Request PDF. [Link]

-

MedPath. (2025). Bavisant. MedPath. [Link]

-

Anthes, J. C., Kreutner, W., & Rizzo, C. (2000). Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 2nd communication: lack of central nervous system and cardiovascular effects. Arzneimittel-Forschung, 50(5), 441–448. [Link]

-

Tautermann, C. S., & Löffelholz, K. (2019). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 62(1), 224–236. [Link]

-

Browman, K. E., Hake, A. M., & Esbenshade, T. A. (2008). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British journal of pharmacology, 155(7), 1030–1042. [Link]

-

ClinicalTrials.gov. (2010). A Study to Evaluate 3 Different Doses of JNJ-31001074 in the Treatment of Adults With Attention-Deficit/Hyperactivity Disorder (ADHD). ClinicalTrials.gov. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Receptor Occupancy Protocol. Gifford Bioscience. [Link]

-

Synapse. (n.d.). Bavisant - Drug Targets, Indications, Patents. Synapse. [Link]

-